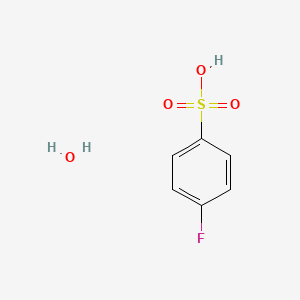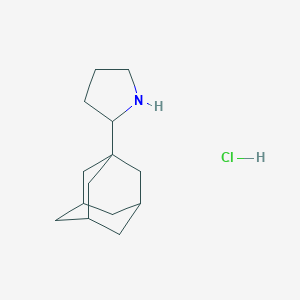
2-(1-Adamantyl)pyrrolidine hydrochloride
Overview
Description
“2-(1-Adamantyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number 180258-96-2 . Its linear formula is C14H23N.ClH . It has a molecular weight of 241.8 .
Molecular Structure Analysis
The IUPAC name of “this compound” is (2R)-2-(1-adamantyl)pyrrolidine hydrochloride . The InChI code is 1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 241.8 .
Scientific Research Applications
Antiviral Activity
Adamantane derivatives, such as 3-(2-adamantyl)pyrrolidines, have been synthesized and evaluated for their activity against influenza A virus, showing potent antiviral properties. These compounds exhibit unique conformational characteristics that contribute to their efficacy, with certain analogues displaying activity several times greater than existing antiviral drugs like amantadine (Stamatiou et al., 2001). Additionally, heterocyclic rimantadine analogues with modifications in the adamantyl group have demonstrated marked antiviral activity against influenza A, suggesting the potential for new therapeutic options (Zoidis et al., 2003).
Antimicrobial and Anti-inflammatory Activities
Adamantyl-based compounds have been explored for their antimicrobial and anti-inflammatory effects. Synthesis of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles has led to compounds with significant activities against a variety of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory properties in in vivo models (Kadi et al., 2007).
Enzyme Inhibition for Diabetes Management
In the context of diabetes management, adamantyl derivatives have been utilized as potent inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, which plays a crucial role in glucose metabolism. For example, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has been highlighted for its potent and selective inhibition of DPP-IV, offering a promising approach for the treatment of type 2 diabetes (Villhauer et al., 2003).
Novel Synthesis Methods and Structural Insights
Research has also focused on developing efficient synthesis methods for adamantane-based compounds and understanding their structural characteristics. These studies are crucial for the design and optimization of new compounds with improved biological activities and pharmacokinetic properties. For instance, an efficient synthesis of Vildagliptin intermediates demonstrates the value of adamantane in pharmaceutical development (Li et al., 2021).
Future Directions
While the future directions for “2-(1-Adamantyl)pyrrolidine hydrochloride” are not explicitly mentioned in the search results, it’s worth noting that pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests potential future directions in pharmacotherapy.
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known to undergo various chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that adamantane derivatives can undergo various chemical and catalytic transformations .
Action Environment
It is known that the reactivity of adamantane derivatives offers extensive opportunities for their utilization in various environments .
properties
IUPAC Name |
2-(1-adamantyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXQNDNSUBCDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



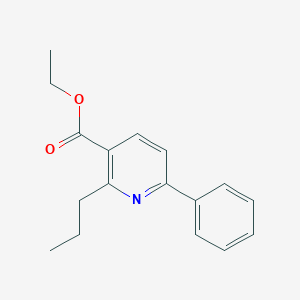
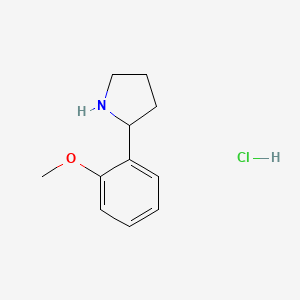


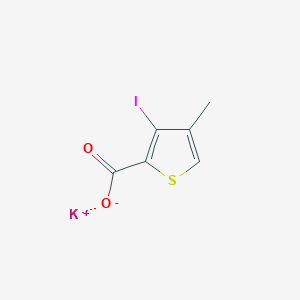
![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide](/img/structure/B3335272.png)

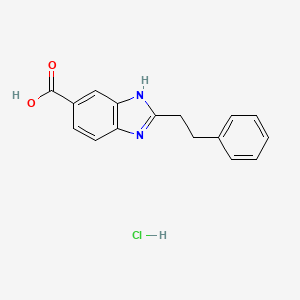
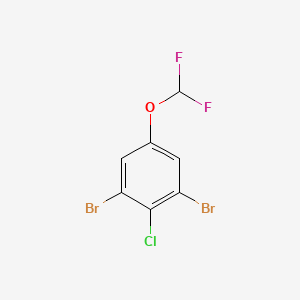
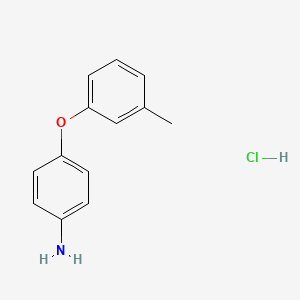
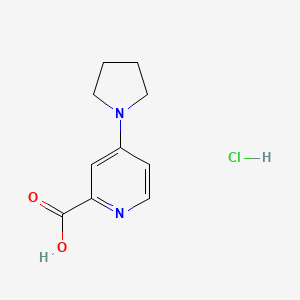
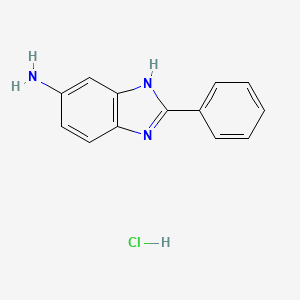
![1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B3335337.png)
